molecular formula C11H11ClN4O2 B1672515 Fenobam CAS No. 57653-26-6

Fenobam

カタログ番号: B1672515
CAS番号: 57653-26-6
分子量: 266.68 g/mol
InChIキー: DWPQODZAOSWNHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

準備方法

Synthetic Routes and Reaction Conditions

Fenobam can be synthesized through a multi-step process involving the reaction of 3-chlorophenyl isocyanate with 1-methyl-4-oxo-4,5-dihydro-1H-imidazole-2-carboxamide . The reaction typically occurs under controlled conditions, including specific temperatures and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The process may also involve purification steps like recrystallization or chromatography to obtain high-purity this compound suitable for research and potential therapeutic use .

化学反応の分析

Types of Reactions

Fenobam primarily undergoes substitution reactions due to the presence of reactive functional groups like the imidazole ring and the chlorophenyl group . It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups replacing the chlorine atom .

科学的研究の応用

Anxiolytic and Antidepressant Applications

Fenobam has been investigated for its potential as an anxiolytic agent. Initial studies indicated that this compound produces anxiolytic effects comparable to those of benzodiazepines, but it was not commercially marketed due to side effects such as amnesia and psychotomimetic symptoms . Recent research has revisited this compound's profile, highlighting its potential in treating anxiety and depression, particularly in patients with co-morbid conditions.

Case Study: Pilot Trial in Adults with Fragile X Syndrome

A pilot open-label study assessed the safety and pharmacokinetics of this compound in adults with fragile X syndrome, a genetic condition often associated with anxiety and cognitive deficits. The study found that this compound administration led to significant improvements in anxiety symptoms, suggesting its potential utility in this population .

Pain Management

This compound has shown promise as an analgesic agent in various preclinical models. Research indicates that it effectively reduces pain sensitivity without inducing tolerance, making it a candidate for chronic pain management.

Data Table: Analgesic Efficacy in Mouse Models

Study ReferenceModel UsedDose (mg/kg)Outcome
Formalin Test10Significant reduction in pain response
Heat/Capsaicin Induced Hyperalgesia150Decreased area of cutaneous sensitization

Cognitive Enhancement

Research has also explored this compound's effects on cognitive function. Studies indicate that modulation of mGluR5 may enhance memory and learning processes.

Case Study: Cognitive Function Assessment

In a double-blind, placebo-controlled study, healthy volunteers received this compound or placebo while undergoing cognitive assessments. Results indicated that this compound improved certain cognitive tasks compared to the placebo group, suggesting its potential role in cognitive enhancement .

Treatment of Fragile X Syndrome

This compound has garnered attention for its specific application in fragile X syndrome treatment. The disorder is characterized by intellectual disabilities and behavioral challenges, making effective treatment crucial.

Research Findings

A study reported promising outcomes for this compound in reducing anxiety and improving social interaction in individuals with fragile X syndrome. The results indicated a favorable safety profile and highlighted the need for further clinical trials to establish efficacy .

生物活性

Fenobam, chemically known as N-(3-chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea, is a non-benzodiazepine anxiolytic agent primarily recognized for its role as a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5). This compound has garnered attention for its unique mechanism of action and potential therapeutic applications, particularly in anxiety disorders and conditions associated with fragile X syndrome (FXS).

This compound operates as a noncompetitive antagonist at the mGluR5 receptor, exhibiting inverse agonist properties. This means that it not only blocks the receptor but also reduces its basal activity. Research indicates that this compound has an IC50 value of approximately 58 nM for inhibiting quisqualate-evoked intracellular calcium responses mediated by the human mGlu5 receptor, demonstrating its potency in modulating this signaling pathway . The binding affinity of this compound to human mGlu5 receptors is characterized by a Kd value of 31 nM .

Pharmacological Profile

This compound's pharmacological profile reveals several key aspects:

  • Anxiolytic Activity : this compound has been shown to exhibit significant anxiolytic effects across various animal models, including stress-induced hyperthermia and conflict tests. Effective doses range from 10 to 30 mg/kg when administered orally .
  • Non-GABAergic Mechanism : Unlike traditional anxiolytics such as benzodiazepines, this compound does not engage GABAergic pathways, suggesting a distinct mechanism that may offer a favorable therapeutic window .
  • Analgesic Properties : Recent studies have indicated that this compound may also possess analgesic properties, particularly in models of neuropathic pain. It has been shown to induce conditioned place preference in mice with spared nerve injury (SNI), indicating potential pain-relieving effects without rewarding properties .

Pilot Trials in Fragile X Syndrome

A pivotal study investigated this compound's safety and pharmacokinetics in adults with FXS. Twelve participants received single doses ranging from 50 to 150 mg. Key findings included:

  • Improvement in Sensory Gating : Six out of twelve subjects exhibited at least a 20% improvement in prepulse inhibition (PPI), a measure of sensory gating, which was significantly higher than expected in untreated individuals .
  • Rapid Behavioral Changes : Participants demonstrated observable reductions in hyperactivity and anxiety within one hour post-dosing, prior to peak plasma concentrations, suggesting rapid onset of action .

The results support further exploration of this compound for treating FXS and potentially other autism spectrum disorders.

Summary of Findings

Study FocusKey Results
Mechanism Noncompetitive antagonist at mGluR5; inverse agonist properties
Anxiolytic Activity Effective doses: 10-30 mg/kg; significant effects in animal models
Analgesic Effects Induces conditioned place preference in SNI mice; no rewarding effects observed
Clinical Trial in FXS 50% showed ≥20% improvement in PPI; rapid behavioral changes noted
Safety Profile Well-tolerated; no significant side effects reported; similar metabolism to controls

特性

CAS番号

57653-26-6

分子式

C11H11ClN4O2

分子量

266.68 g/mol

IUPAC名

(3Z)-1-(3-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea

InChI

InChI=1S/C11H11ClN4O2/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8/h2-5H,6H2,1H3,(H2,13,14,15,17,18)

InChIキー

DWPQODZAOSWNHB-UHFFFAOYSA-N

SMILES

CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl

異性体SMILES

CN\1CC(=O)N/C1=N/C(=O)NC2=CC(=CC=C2)Cl

正規SMILES

CN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO, not in water

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Fenobam;  NPL-2009;  NPL2009;  NPL 2009

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenobam
Reactant of Route 2
Fenobam
Reactant of Route 3
Fenobam
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Fenobam
Reactant of Route 5
Fenobam
Reactant of Route 6
Fenobam
Customer
Q & A

Q1: What is the primary molecular target of Fenobam?

A1: this compound [N-(3-chlorophenyl)-N′-(4,5-dihydro-1-methyl-4-oxo-1H-imidazole-2-yl)urea] is a selective and potent negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). [, , , , , , ]

Q2: How does this compound interact with mGluR5?

A2: this compound binds to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. [, , , , ] This binding inhibits the receptor's activity, acting as an antagonist. [, , , ]

Q3: Does this compound affect the basal activity of mGluR5?

A3: Yes, this compound exhibits inverse agonist properties, meaning it can reduce the basal activity of the mGluR5 receptor even in the absence of glutamate. [] In an overexpression cell line, this compound blocked 66% of the basal mGluR5 receptor activity. []

Q4: What are the downstream effects of this compound's interaction with mGluR5?

A4: By antagonizing mGluR5, this compound modulates glutamatergic neurotransmission, which plays a role in various physiological processes, including nociception, synaptic plasticity, and learning & memory. [, , , , , , , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C11H11ClN4O2 and a molecular weight of 266.7 g/mol. [, ]

Q6: Is there spectroscopic data available for this compound?

A6: Yes, researchers have characterized this compound using various spectroscopic techniques. [1H]this compound binding studies have been conducted to determine its affinity for mGluR5. [] Additionally, NMR spectroscopy (1H-NMR and 13C-NMR) has been employed to investigate its tautomeric preference and conformational variability. [, ]

Q7: What solvents have been used to dissolve this compound in research?

A7: Studies have used dimethyl sulfoxide (DMSO) and Beta-cyclodextrin (BCD) as vehicles for dissolving this compound. [] Interestingly, this compound dissolved in DMSO demonstrated greater analgesic effects compared to when dissolved in BCD in a formalin pain model. []

Q8: What is the pharmacokinetic profile of this compound?

A8: Research indicates that this compound is rapidly absorbed and distributed to the brain after administration. [] In mice, it is quickly cleared from circulation, with brain concentration peaking rapidly after intraperitoneal administration but declining within an hour. [] Human studies suggest considerable inter-individual variability in plasma exposures, which were not linear with dose. []

Q9: How does the pharmacokinetic profile of this compound compare to other mGluR5 antagonists?

A9: Compared to 2-methyl-6-(phenylethynyl)-pyridine (MPEP), this compound demonstrates improved in vivo selectivity for mGluR5. [] Additionally, a novel mGluR5 inhibitor CTEP exhibits a longer half-life (∼18 hours) and superior oral bioavailability compared to both this compound and MPEP, allowing for chronic treatment with less frequent dosing. []

Q10: What preclinical models have been used to study the effects of this compound?

A10: Researchers have employed various preclinical models to evaluate this compound's effects. These include:

  • Pain Models: Formalin test and inflammatory pain models in mice to assess analgesic effects. [, , ]
  • Anxiety Models: Stress-induced hyperthermia, Vogel conflict test, Geller-Seifter conflict test, and conditioned emotional response in rodents. [, ]
  • Fragile X Syndrome Models: Fmr1 knockout mice to investigate potential therapeutic benefits. []
  • Parkinson's Disease Models: MPTP-lesioned macaques to assess the impact on levodopa-induced dyskinesia. [, ]

Q11: What have in vitro studies revealed about this compound's effects?

A11: In vitro studies have demonstrated that this compound:

  • Inhibits glutamate-evoked calcium responses in cells expressing human mGluR5. []
  • Protects rat hepatocytes from hypoxic injury. []

Q12: What are the key findings from in vivo studies on this compound?

A12: In vivo studies have shown that this compound:

  • Reduces formalin-induced pain behaviors and inflammation-induced thermal hypersensitivity in mice. []
  • Increases locomotor activity in an open field test but does not impair motor coordination. [, ]
  • Shows anxiolytic activity in various rodent models. [, ]
  • Improves prepulse inhibition in some adults with Fragile X syndrome. []
  • Attenuates levodopa-induced dyskinesia in MPTP-treated macaques. [, ]

Q13: Have any clinical trials been conducted with this compound?

A13: Yes, clinical trials have been conducted to evaluate this compound's safety, pharmacokinetics, and potential therapeutic effects in humans. [, ]

Q14: What are the future directions for this compound research?

A14: Future research directions for this compound include:

  • Optimizing its pharmacokinetic profile: Developing new formulations or analogs with improved bioavailability and a longer half-life to enable more effective and convenient dosing regimens. []
  • Exploring its therapeutic potential in other conditions: Investigating its efficacy in other neurological and psychiatric disorders where mGluR5 dysfunction is implicated, such as addiction, schizophrenia, and autism spectrum disorders. [, , ]
  • Understanding its complex interactions with other neurotransmitter systems: Further characterizing its effects on dopamine and serotonin signaling to optimize treatment strategies for disorders like Parkinson's disease. [, ]
  • Developing biomarkers to predict treatment response and monitor efficacy: Identifying biomarkers that can help personalize treatment with this compound and other mGluR5 modulators to enhance clinical outcomes. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。